

Synthesis of Isotopically Labeled D-Ribulose 5-Phosphate: Application Notes and Protocols

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Compound of Interest

Compound Name: *D-Ribulose 5-phosphate*

Cat. No.: *B10759544*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isotopically labeled **D-Ribulose 5-phosphate** (Ru5P), a key intermediate in the pentose phosphate pathway (PPP). The methods described herein are essential for metabolic flux analysis, drug discovery, and mechanistic studies of enzymes involved in nucleotide and amino acid biosynthesis.

Introduction

D-Ribulose 5-phosphate is a central metabolite in the oxidative and non-oxidative branches of the pentose phosphate pathway.^{[1][2]} The ability to introduce isotopic labels, such as ¹³C and ²H (deuterium), into Ru5P allows researchers to trace the fate of carbon and hydrogen atoms through various metabolic routes. This is invaluable for understanding cellular metabolism in both normal and diseased states, and for identifying potential targets for therapeutic intervention. The primary method for synthesizing isotopically labeled Ru5P is enzymatic, leveraging the enzymes of the PPP to convert labeled glucose into the desired product.

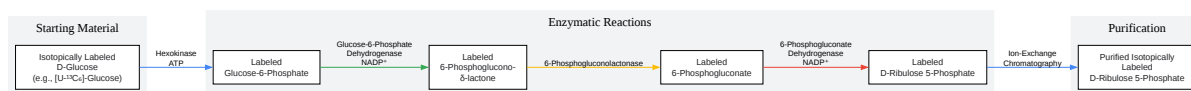
Methods for Synthesis

The most common and effective method for producing isotopically labeled **D-Ribulose 5-phosphate** is through enzymatic synthesis starting from an appropriately labeled D-glucose precursor. This approach offers high specificity and stereochemical control.

Enzymatic Synthesis from Labeled D-Glucose

This method utilizes a cascade of enzymatic reactions to convert isotopically labeled D-glucose into **D-Ribulose 5-phosphate**. The key enzymes involved are Glucose-6-phosphate dehydrogenase and 6-Phosphogluconate dehydrogenase, which constitute the oxidative branch of the pentose phosphate pathway.[2]

Workflow for Enzymatic Synthesis of Isotopically Labeled **D-Ribulose 5-Phosphate**:



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Caption: Enzymatic synthesis of labeled **D-Ribulose 5-Phosphate**.

Quantitative Data

The yield and isotopic enrichment of the final product are critical parameters. The following table summarizes expected quantitative data based on enzymatic synthesis methods.

Parameter	Value	Notes
Starting Material	[U- ¹³ C ₆]-D-Glucose	Other labeled glucose variants can be used.
Isotopic Enrichment of Starting Material	>99%	Commercially available.
Expected Yield of D-Ribulose 5-Phosphate	High	Specific yields depend on enzyme activity and purification efficiency. [1]
Expected Isotopic Enrichment of Product	>98%	Minimal dilution from unlabeled sources.
Purity after Purification	>95%	Achievable with ion-exchange chromatography.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of [U-¹³C₅]-D-Ribulose 5-Phosphate

This protocol describes the synthesis of uniformly ¹³C-labeled **D-Ribulose 5-phosphate** from [U-¹³C₆]-D-glucose.

Materials:

- [U-¹³C₆]-D-Glucose
- ATP (Adenosine triphosphate)
- NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
- Hexokinase (from *Saccharomyces cerevisiae*)
- Glucose-6-phosphate dehydrogenase (from *Leuconostoc mesenteroides*)
- 6-Phosphogluconate dehydrogenase (from *Saccharomyces cerevisiae*)

- 6-Phosphogluconolactonase (optional, reaction can proceed non-enzymatically)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
- Quenching solution (e.g., perchloric acid)
- Neutralization solution (e.g., potassium carbonate)

Procedure:

- **Reaction Setup:** In a reaction vessel, dissolve [U-¹³C₆]-D-glucose, ATP, and NADP⁺ in the reaction buffer.
- **Enzyme Addition:** Add Hexokinase, Glucose-6-phosphate dehydrogenase, and 6-Phosphogluconate dehydrogenase to the reaction mixture. If using, add 6-Phosphogluconolactonase.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 37°C). Monitor the reaction progress by measuring the increase in NADPH absorbance at 340 nm.
- **Reaction Quenching:** Once the reaction is complete (indicated by the stabilization of NADPH absorbance), stop the reaction by adding a quenching solution.
- **Neutralization:** Neutralize the reaction mixture to precipitate the quenching agent.
- **Centrifugation:** Centrifuge the mixture to remove the precipitate. The supernatant contains the crude labeled **D-Ribulose 5-phosphate**.

Protocol 2: Purification of Isotopically Labeled D-Ribulose 5-Phosphate by Ion-Exchange Chromatography

This protocol details the purification of the synthesized labeled **D-Ribulose 5-phosphate** from the reaction mixture.

Materials:

- Crude supernatant containing labeled **D-Ribulose 5-phosphate**
- Anion exchange chromatography column (e.g., DEAE-Sephadex)
- Elution buffers (e.g., a gradient of triethylammonium bicarbonate or sodium chloride in a suitable buffer)
- Lyophilizer

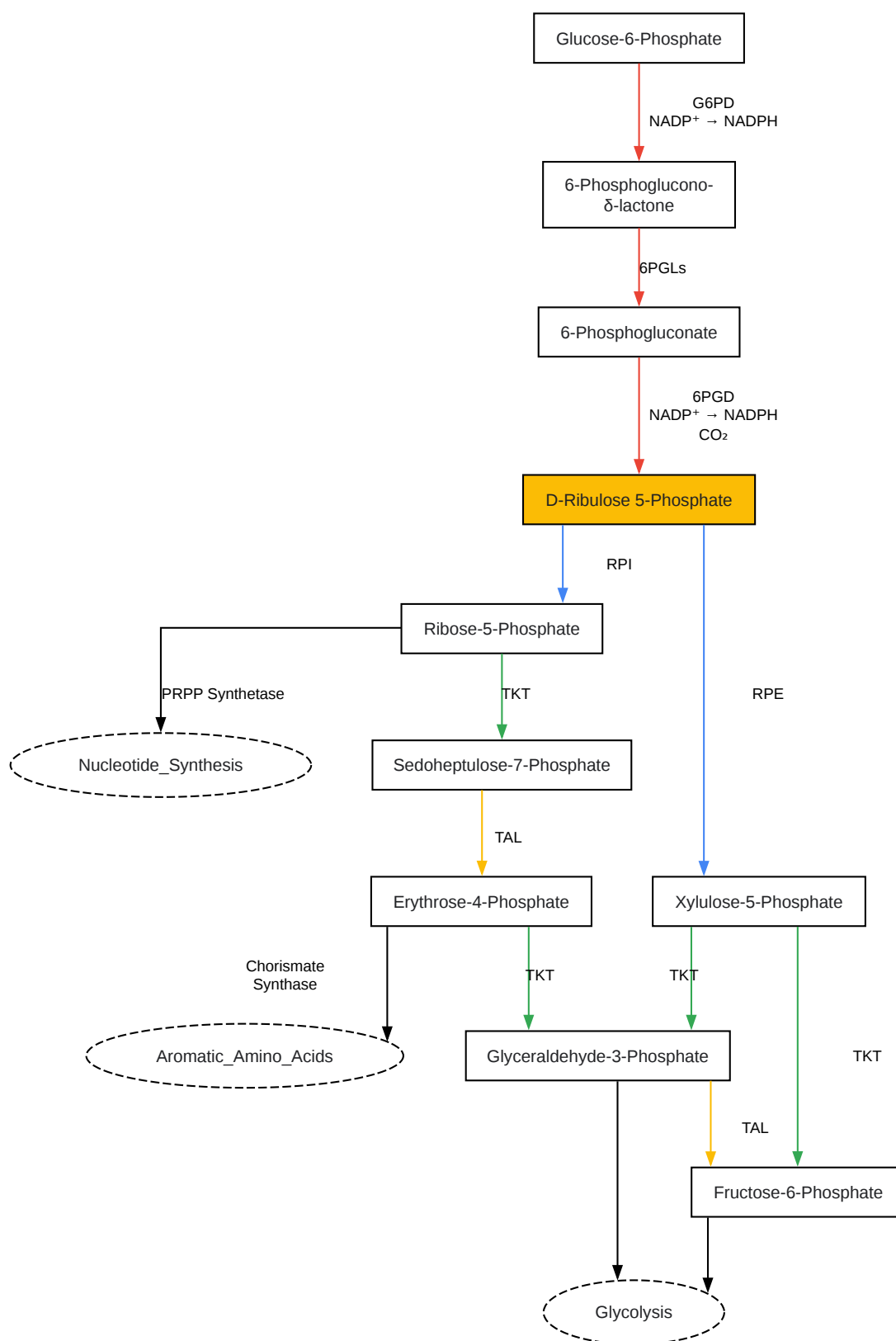
Procedure:

- Column Equilibration: Equilibrate the anion exchange column with a low ionic strength buffer.
- Sample Loading: Load the crude supernatant onto the equilibrated column.
- Washing: Wash the column with the equilibration buffer to remove unbound contaminants.
- Elution: Elute the bound **D-Ribulose 5-phosphate** using a linear gradient of increasing ionic strength.
- Fraction Collection: Collect fractions and analyze for the presence of **D-Ribulose 5-phosphate** using a suitable assay (e.g., enzymatic assay coupled to NADPH consumption).
- Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final solid product.

Signaling and Metabolic Pathway Context

D-Ribulose 5-phosphate is a crucial hub in the pentose phosphate pathway, which has both an oxidative and a non-oxidative branch. The oxidative branch is responsible for the production of NADPH and the synthesis of Ru5P from glucose-6-phosphate. The non-oxidative branch allows for the interconversion of pentose phosphates, connecting back to glycolysis and providing precursors for nucleotide and aromatic amino acid synthesis.[3][4]

Pentose Phosphate Pathway:



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Caption: Overview of the Pentose Phosphate Pathway.

Conclusion

The enzymatic synthesis of isotopically labeled **D-Ribulose 5-phosphate** provides a powerful tool for researchers in various fields. The protocols outlined in this document offer a reliable method for producing high-purity labeled material suitable for a range of applications, from metabolic flux analysis to drug development. The provided diagrams and quantitative data serve as a valuable resource for planning and executing these experiments.

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